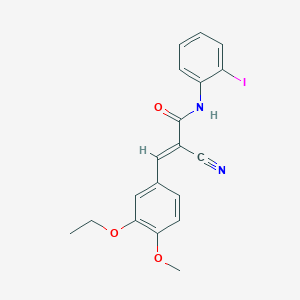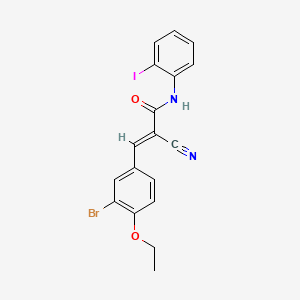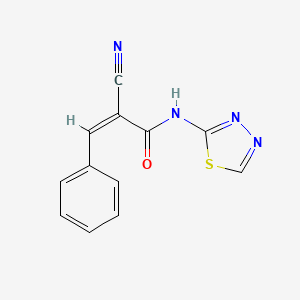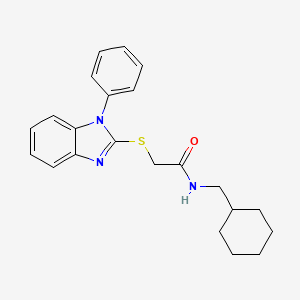
Cambridge id 6690864
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6690864 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of Cambridge id 6690864 is not fully understood, but it is believed to act on multiple cellular pathways. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and tumor growth. It has also been shown to modulate the expression of genes involved in neuronal function, leading to improvements in cognitive function and memory retention.
Biochemical and Physiological Effects:
Cambridge id 6690864 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate neuronal function. The compound has also been shown to have a positive effect on metabolic function and energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cambridge id 6690864 in lab experiments is its high yield of synthesis. This makes it an attractive option for large-scale production. However, one limitation is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that specifically target the compound's activity.
Orientations Futures
There are several future directions for research on Cambridge id 6690864. One area of interest is its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is its potential use in improving cognitive function and memory retention. Further research is needed to fully understand the compound's mechanism of action and to design experiments that specifically target its activity.
Conclusion:
In conclusion, Cambridge id 6690864 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. While there are still limitations to our understanding of its mechanism of action, future research holds promise for its use in the treatment of inflammatory diseases, cancer, and viral infections, as well as in improving cognitive function and memory retention.
Méthodes De Synthèse
The synthesis of Cambridge id 6690864 involves the reaction of two precursor molecules in the presence of a catalyst. The precursor molecules are commercially available, and the reaction is relatively simple to carry out. The yield of the synthesis process is high, making it an attractive option for large-scale production.
Applications De Recherche Scientifique
Cambridge id 6690864 has been the subject of numerous scientific studies, primarily due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in pre-clinical studies. It has also been shown to have a positive effect on cognitive function and memory retention.
Propriétés
IUPAC Name |
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)8-6-18-11(14-8)15-10(16)7-4-5-9(13)17-7/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCFWPSMJZXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6690864 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)

![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)





![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)